molecular formula C9H11ClFNO2S B2893634 3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride CAS No. 2413896-15-6

3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride

Cat. No. B2893634
CAS RN: 2413896-15-6
M. Wt: 251.7
InChI Key: LFQGRGSFECDZIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “3-(3-Fluorophenyl)sulfonylazetidine;hydrochloride” is not available, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide are synthesized by the amidation reaction .

Scientific Research Applications

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers, incorporating fluorenyl groups alongside bis(4-fluorophenyl)sulfone, have been synthesized for potential use in fuel cells. These materials exhibit high proton conductivity and mechanical properties, making them promising for fuel-cell applications due to their phase-separated structure which facilitates water uptake and proton transport (Bae, Miyatake, & Watanabe, 2009).

Drug Discovery and Material Science

Fluorine-containing compounds, including those with trifluoromethylthiol groups, are significant in pharmaceutical, agrochemical, and materials science due to their ability to improve chemical and metabolic stability, and cell-membrane permeability of drugs. Innovations in electrophilic trifluoromethylthiolating reagents facilitate the introduction of these groups into molecules, enhancing their properties for drug discovery and material applications (Shao et al., 2015).

Polymer Science for Membrane Technology

Comb-shaped sulfonated poly(arylene ether sulfone) copolymers have been developed for proton exchange membranes in fuel cells. These materials, synthesized using sulfonated 4-fluorobenzophenone and other components, show high proton conductivity and water uptake, indicating their utility in enhancing fuel cell efficiency (Kim, Robertson, & Guiver, 2008).

Luminescent Materials

Phosphorescent iridium(III) complexes with fluorinated aromatic sulfonyl groups have shown potential for organic light-emitting diodes (OLEDs) due to their high quantum yields and tunable electrochemical properties. These materials offer insights into the development of efficient phosphors for OLED applications, demonstrating the role of fluorinated sulfonyl groups in optoelectronic device engineering (Zhao et al., 2015).

properties

IUPAC Name

3-(3-fluorophenyl)sulfonylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S.ClH/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQOHZAQKPQDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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